Cas no 103-30-0 (trans-Stilbene)

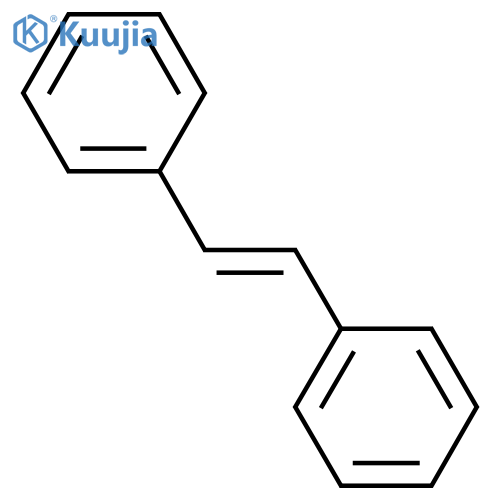

trans-スチルベン(trans-Stilbene)は、分子式C14H12で表される芳香族炭化水素の一種であり、ベンゼン環がエチレン橋で結合した構造を有する。特にtrans異性体は、高い熱安定性と光学的特性を示し、有機EL材料や蛍光増白剤などの機能性材料の原料として注目されている。その結晶構造は光反応性に優れ、光化学反応の研究においても重要な役割を果たす。また、高い純度で合成可能なため、精密有機合成や分析化学の標準物質としても利用される。

trans-Stilbene structure

商品名:trans-Stilbene

trans-Stilbene 化学的及び物理的性質

名前と識別子

-

- trans-Stilbene

- trans-1,1-(1,2-Ethenediyl)bis(benzene)

- trans-1,2-Diphenylethylene

- STILBENE, trans-(RG)

- (e)-stilbene

- [E]-1,2-diphenylethene

- 1,2-diphenylethylene

- BIBENZAL

- Bibenzylidene

- Dibenzal,(E)

- Stilbene,(E)

- Toluylene

- trans-1,2-diphenylethylen

- trans-bibenzal

- (E)-1,2-Diphenylethylene

- 1,1'-(1E)-1,2-Ethenediylbis[benzene]

- NSC 2069

- trans-1,2-Diphenylethene

- trans-Diphenylethene

- cp46940

- Dibenzal, (E)-

- Stilbene, (E)-

- STILBENE

- Bibenzylidine

- alpha,beta-Diphenylethylene

- Stilben

- Stilben [German]

- (E)-1,2-Diphenylethene

- 1,1'-(1,2-Ethenediyl)dibenzene

- 1,1'-(1,2-Ethenediyl)bisbenzene

- trans-alpha,beta-Diphenylethylene

- (2-phenylethenyl)benzene

- Benzene, 1,1'-(1E)-1,2-ethenediylbis-

- NS00023216

- 103-30-0

- Stilbenes

- 588-59-0

- A832041

- ghl.PD_Mitscher_leg0.1238

- Benzene,1'-(1,2-ethenediyl)bis-, (E)-

- Benzene, 1,1'-(1,2-ethenediyl)bis-, (E)-

- BIDD:ER0266

- EINECS 209-621-3

- UNII-W1WNW14Z2I

- 1,1'-(1,2-Ethenediyl)bis[benzene]

- BIDD:ER0595

- NSC2069

- 1,1'-(ethene-1,2-diyl)dibenzene

- CS-0144621

- TRANS-STILBENE-ALPHA,ALPHA'-D2

- 1,1'-ethene-1,2-diyldibenzene

- EN300-303343

- EN300-100505

- E-stilbene

- Tox21_202726

- (E)-1,1'-(1,2-Ethenediyl)bisbenzene

- TRANS-STILBENE-D10 (RINGS-D10)

- LS-14271

- DTXCID106050

- STILBENE TRANS-FORM [MI]

- NSC-2069

- Trans-STILBENE, SCINT. GRADE

- TRANS-1,2-DIPHENYLETHYLENE [HSDB]

- CAS-103-30-0

- [(E)-2-Phenylethenyl]benzene

- AC-20799

- STILBENE TRANS-FORM

- trans stilbene

- 4-05-00-02160 (Beilstein Handbook Reference)

- NCGC00260274-01

- CHEBI:36007

- 1,trans-2-Diphenylethene

- trans-Stilbene, 96%

- InChI=1/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11

- CHEBI:26775

- trans-.alpha.,.beta.-Diphenylethylene

- benzene, 1,1'-[(E)-1,2-ethenediyl]bis-

- S0090

- D78253

- CHEMBL113028

- BRN 1616740

- 1,trans-2-Diphenylethylene

- CCRIS 5933

- HSDB 5020

- 1,2-Diphenylethene

- E-1,2-diphenylethene

- STILBENE, TRANS-

- BDBM175262

- AKOS002312306

- S-8000

- Trans-1,2-Diphenylethene (1)

- .alpha.,.beta.-Diphenylethylene

- UNII-3FA7NW80A0

- BRN 1904445

- Q306338

- 1,1'-(E)-ethene-1,2-diyldibenzene

- AI3-52677

- HY-128793

- DTXSID4026050

- [(1E)-2-phenylethenyl]benzene

- 3FA7NW80A0

- W1WNW14Z2I

- 5284-44-6

- EINECS 203-098-5

- MFCD00064300

- 1,1'-[(1E)-ethene-1,2-diyl]dibenzene

- DB-002007

- DA-78578

- C22600

-

- MDL: MFCD00004788

- インチ: 1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+

- InChIKey: PJANXHGTPQOBST-VAWYXSNFSA-N

- ほほえんだ: C1(C([H])=C([H])C([H])=C([H])C=1[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1616740

計算された属性

- せいみつぶんしりょう: 180.09400

- どういたいしつりょう: 180.093900383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色針晶

- 密度みつど: 0.97 g/mL at 25 °C(lit.)

- ゆうかいてん: 123.0 to 126.0 deg-C

- ふってん: 307°C(lit.)

- フラッシュポイント: 305-307°C

- 屈折率: 1.6230

- ようかいど: 0.00029g/l

- すいようせい: Soluble in benzene and ether. Insoluble in water.

- PSA: 0.00000

- LogP: 3.85700

- ようかいせい: 水に不溶、エタノールに微溶、エーテルとベンゼンに溶解する。水蒸気による揮発性

- じょうきあつ: 0.0±0.3 mmHg at 25°C

- マーカー: 8817

trans-Stilbene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:UN3077

- WGKドイツ:2

- 危険カテゴリコード: 22-36-51/53

- セキュリティの説明: S26-S36/37-S61

- RTECS番号:WJ4926500

-

危険物標識:

- 危険レベル:9

- 包装等級:III

- セキュリティ用語:9

- リスク用語:R22; R36; R51/53

- 危険レベル:9

- TSCA:Yes

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 包装グループ:III

- 包装カテゴリ:III

trans-Stilbene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

trans-Stilbene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303343-2.5g |

[(E)-2-phenylethenyl]benzene |

103-30-0 | 95% | 2.5g |

$27.0 | 2023-02-25 | |

| TargetMol Chemicals | TN2282-20 mg |

trans-Stilbene |

103-30-0 | 99.96% | 20mg |

¥ 110 | 2023-07-10 | |

| Enamine | EN300-100505-1g |

(2-phenylethenyl)benzene, cis |

103-30-0 | 95% | 1g |

$28.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17840-25g |

Trans-stilbene |

103-30-0 | 25g |

¥169.0 | 2021-09-03 | ||

| TRC | S686840-100g |

trans-Stilbene |

103-30-0 | 100g |

$276.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0090-100g |

trans-Stilbene |

103-30-0 | 98.0%(GC) | 100g |

¥730.0 | 2022-06-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2282-25 mg |

trans-Stilbene |

103-30-0 | 25mg |

¥347.00 | 2022-02-28 | ||

| Enamine | EN300-303343-0.05g |

[(E)-2-phenylethenyl]benzene |

103-30-0 | 95% | 0.05g |

$19.0 | 2023-02-25 | |

| Enamine | EN300-303343-10.0g |

[(E)-2-phenylethenyl]benzene |

103-30-0 | 95% | 10.0g |

$41.0 | 2023-02-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161734-5g |

trans-Stilbene |

103-30-0 | >98.0%(GC) | 5g |

¥56.90 | 2023-08-31 |

trans-Stilbene 関連文献

-

Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317

-

2. Activation of hydrogen peroxide by p-nitrophenyl chloroformate. Indication for in situ formation of carbon trioxide and evidence for singlet oxygen generation by the chloride-catalysed decomposition of hydrogen peroxide in acidic solutionCarsten Bender,Hans-Dieter Brauer p-nitrophenyl chloroformate. Indication for in situ formation of carbon trioxide and evidence for singlet oxygen generation by the chloride-catalysed decomposition of hydrogen peroxide in acidic solution. Carsten Bender Hans-Dieter Brauer J. Chem. Soc. Perkin Trans. 2 2000 535

-

3. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizerKaho Nakatani,Hirofumi Sato,Ryoichi Fukuda Phys. Chem. Chem. Phys. 2022 24 1712

-

Yatao Su,Xiu Wang,Qianwen Lin,Qi Shen,Shuangwen Xu,Liping Fang,Xin Wen Catal. Sci. Technol. 2023 13 1718

-

Grégoire Sieg,Igor Müller,Kilian Wei?er,C. Gunnar Werncke Chem. Sci. 2022 13 13872

103-30-0 (trans-Stilbene) 関連製品

- 300-57-2([(E)-prop-1-enyl]benzene)

- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)

- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)

- 873-66-5(trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol))

- 611-15-4(2-Methylstyrene)

- 645-49-8(cis-Stilbene)

- 350-40-3(1-fluoro-4-isopropenyl-benzene)

- 32057-88-8(Naphthalene,2,7-bis(2-phenylethenyl)-)

- 1866-39-3(4-Methylcinnamic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103-30-0)trans-Stilbene

清らかである:99%

はかる:500g

価格 ($):266.0